molecular formula C13H12FNS B2618849 4-{[(4-fluorophenyl)sulfanyl]methyl}aniline CAS No. 321431-79-2

4-{[(4-fluorophenyl)sulfanyl]methyl}aniline

Cat. No.: B2618849
CAS No.: 321431-79-2
M. Wt: 233.3
InChI Key: OOXNIELRPIXZES-UHFFFAOYSA-N
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Description

4-{[(4-fluorophenyl)sulfanyl]methyl}aniline is an organic compound with the molecular formula C13H12FNS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-fluorophenyl)sulfanyl]methyl}aniline typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 4-fluorobenzyl chloride and thiophenol in the presence of a base such as sodium hydroxide or potassium carbonate leads to the formation of 4-fluorobenzyl phenyl sulfide.

    Amination: The resulting 4-fluorobenzyl phenyl sulfide is then subjected to a nucleophilic substitution reaction with aniline under basic conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-fluorophenyl)sulfanyl]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

4-{[(4-fluorophenyl)sulfanyl]methyl}aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-fluorophenyl)sulfanyl]methyl}aniline depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl linkage provides flexibility to the molecule. The aniline moiety can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chlorophenyl)sulfanyl]methyl}aniline
  • 4-{[(4-bromophenyl)sulfanyl]methyl}aniline
  • 4-{[(4-methylphenyl)sulfanyl]methyl}aniline

Uniqueness

4-{[(4-fluorophenyl)sulfanyl]methyl}aniline is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity in biological systems, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfanylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXNIELRPIXZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321431-79-2
Record name 4-{[(4-fluorophenyl)sulfanyl]methyl}aniline
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